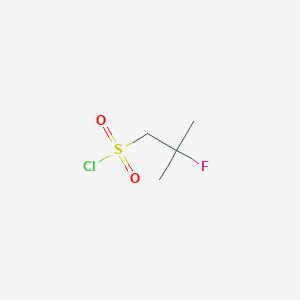

2-Fluoro-2-methylpropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-methylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClFO2S and a molecular weight of 174.62 g/mol . It is known for its use in various chemical reactions and applications in scientific research.

Méthodes De Préparation

The synthesis of 2-Fluoro-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

2-Fluoro-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.

Addition Reactions: It can also undergo addition reactions with suitable reagents.

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Fluoro-2-methylpropane-1-sulfonyl chloride has several applications in scientific research, including:

Biology: The compound can be used in the modification of biomolecules for various biological studies.

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-methylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparaison Avec Des Composés Similaires

2-Fluoro-2-methylpropane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

- Methanesulfonyl chloride

- Benzenesulfonyl chloride

- Tosyl chloride (p-toluenesulfonyl chloride)

These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. The presence of the fluoro and methyl groups in this compound makes it unique and may impart specific reactivity and properties .

Activité Biologique

2-Fluoro-2-methylpropane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in therapeutic applications.

The compound exhibits various biochemical interactions that affect cellular functions and metabolic pathways. Notably, sulfonyl chlorides are known for their ability to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of activity.

Key Properties

- Chemical Structure : C₄H₉ClO₂S

- Molecular Weight : 158.63 g/mol

- Functional Groups : Sulfonyl group (-SO₂Cl) which is crucial for its reactivity.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfonyl group can engage in nucleophilic substitution reactions, forming sulfonamide derivatives that may inhibit specific enzymatic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in cellular signaling and metabolism. For example:

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and proliferation .

- Impact on Metabolic Pathways : The compound affects the levels of key metabolites, thereby influencing metabolic flux within cells.

Cellular Effects

The compound's influence extends to altering gene expression and cell signaling pathways. Studies have demonstrated that it can modulate:

- Cell Proliferation : Changes in gene expression related to the cell cycle can lead to altered rates of cell division.

- Apoptosis : By affecting pro-apoptotic and anti-apoptotic protein interactions, it can induce programmed cell death in certain cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Inhibited CDK activity, leading to reduced cell proliferation in vitro. |

| Study B | Cancer Cell Lines | Showed significant antiproliferative effects against breast and colon cancer cells. |

| Study C | Metabolic Impact | Altered metabolic pathways, affecting cellular energy production and viability. |

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : These tend to enhance metabolic activity and improve cell viability.

- High Doses : Higher concentrations may lead to cytotoxic effects, including apoptosis in cancerous cells .

Transport and Distribution

The compound's distribution within biological systems is mediated by specific transporters. Its ability to penetrate cellular membranes is crucial for its efficacy as a therapeutic agent.

Subcellular Localization

The localization of this compound within cellular compartments is essential for its function. It has been observed to localize in mitochondria, influencing energy production processes critical for cellular metabolism.

Propriétés

IUPAC Name |

2-fluoro-2-methylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c1-4(2,6)3-9(5,7)8/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKDKCJQILHICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.